molecular formula C7H11N3O2 B1443699 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 1330764-24-3

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B1443699
CAS No.: 1330764-24-3
M. Wt: 169.18 g/mol
InChI Key: TWRZLDQFXPGVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic organic compound with the molecular formula C7H11N3O2 It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester typically involves the reaction of ethyl imidazole-4-carboxylate with formaldehyde and ammonia. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole-4-carboxylic acid derivatives.

    Reduction: 5-Aminomethyl-3H-imidazole-4-carbinol.

    Substitution: Various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential as a scaffold for developing new antibiotics .

Case Study: Anticancer Properties

Research indicated that imidazole derivatives can influence cancer cell proliferation. In vitro studies showed that this compound can induce apoptosis in specific cancer cell lines, indicating its potential role in cancer treatment .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other imidazole derivatives.

Synthesis of Novel Imidazoles

Recent advancements have highlighted methods to synthesize novel imidazole derivatives using this compound as a precursor. For instance, the reaction of this compound with various electrophiles has led to the formation of substituted imidazoles with diverse functional groups .

Reaction TypeElectrophile TypeProduct Yield
N-alkylationAlkyl halidesHigh
AcylationAcid chloridesModerate
CouplingAryl halidesVariable

Biochemical Applications

The compound's structure allows it to interact with biological systems, making it suitable for biochemical studies.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain kinases, which are critical in signal transduction and cancer progression .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Polymerization Studies

Research has explored the incorporation of this compound into polymer matrices to enhance their properties. The addition of this compound can improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can influence the activity of metalloenzymes. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester.

    4-Amino-5-carbamoylimidazole: Contains a carbamoyl group at the 5-position.

    5-Amino-3-methylisoxazole-4-carboxylic acid: Similar structure but with an isoxazole ring.

Uniqueness

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is unique due to the presence of both an amino group and an ester group on the imidazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS Number: 1330764-24-3) is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C7H11N3O2C_7H_{11}N_3O_2 and consists of an imidazole ring, which is known for its biological significance. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. This compound has been investigated for its ability to inhibit cancer cell proliferation. Notably, compounds with similar structures have shown promising results in reducing tumor growth and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel and nocodazole .
    • It has been observed that imidazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Case Studies :
    • In vitro studies demonstrated that certain imidazole derivatives exhibited IC50 values ranging from 80 nM to 1 µM against various cancer cell lines including HCT-15, HT29, and HeLa cells . These findings suggest that this compound could possess similar potency.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tubulin polymerization
Cell Cycle ArrestG2/M phase arrest in cancer cells
Serotonin ModulationPotential antidepressant effects

Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Key areas for future studies include:

  • In Vivo Studies : To confirm the efficacy observed in vitro and to assess pharmacokinetics.
  • Mechanistic Studies : Detailed investigations into its interaction with cellular targets.
  • Therapeutic Applications : Exploring its use in combination therapies for enhanced anticancer efficacy.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)6-5(3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRZLDQFXPGVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 3
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 5
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.